4-Dimethylaminoheptafluorotoluene
Overview
Description
4-Dimethylaminoheptafluorotoluene is a chemical compound with the molecular formula C9H6F7N . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 23 bonds; 17 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 tertiary amine (aromatic) .Scientific Research Applications
Photochemical Properties and Applications Studies have explored the unique photochemical properties of dimethylamino compounds, such as 4'-Dimethylaminoflavylium and 4-(N,N-Dimethylamino)benzonitrile (DMABN), showcasing their applications in understanding multistate/multifunctional systems and dual fluorescence mechanisms, respectively. The intricate chemical reactions controlled by pH and light excitation, as observed in 4'-Dimethylaminoflavylium, offer potential applications in photochromic materials and optical data storage (Roque et al., 2003). Similarly, the nonadiabatic relaxation dynamics of DMABN have been crucial in studying the fundamental processes of internal conversion and fluorescence in photoexcited states, providing insights into the development of fluorescent probes and materials (Kochman et al., 2015).
Optical and Electronic Applications Dimethylamino compounds are also investigated for their nonlinear optical properties, as in the case of N-Aryl Stilbazolium Dyes, which exhibit significant hyperpolarizability beneficial for applications in electro-optics and photonic devices (Coe et al., 2002). Such properties are crucial for developing advanced materials for optical switching, data storage, and sensors.
Catalysis and Synthesis Furthermore, the reactivity of dimethylamino compounds, exemplified by 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), in catalyzing acylation reactions underlines their significance in synthetic chemistry. DMAP·HCl serves as a recyclable catalyst, illustrating the role of dimethylamino compounds in enhancing the efficiency and sustainability of chemical synthesis processes (Liu et al., 2014).
Safety and Hazards
Safety measures for handling 4-Dimethylaminoheptafluorotoluene include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
2,3,5,6-tetrafluoro-N,N-dimethyl-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F7N/c1-17(2)8-6(12)4(10)3(9(14,15)16)5(11)7(8)13/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFFGWRKXBLIDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382133 | |
Record name | 4-Dimethylaminoheptafluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28012-10-4 | |
Record name | 4-Dimethylaminoheptafluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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